Cas no 86060-83-5 (Fmoc-Asp-OBzl)

Fmoc-Asp-OBzl 化学的及び物理的性質
名前と識別子
-
- Fmoc-Asp-OBzl
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoic acid
- Fmoc-L-Asparticacid-1-benzylester
- FMOC-L-ASP-OBZL
- N-9-FLUORENYLMETHYLOXYCARBONYL-L-ASPARTIC ACID 1-BENZYL ESTER
- Fmoc-Asp(Obzl)-OH
- 1-benzyl N-fluoren-9-ylmethoxycarbonyl-L-aspartate
- A-benzyl ester
- benzyl N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid
- Fmoc-L-Aspartic
- Fmoc-L-Aspartic acid a-benzyl ester
- Fmoc-L-Aspartic acid-1-benzyl ester
- Fmoc-L-aspartic acid alpha-benzyl ester
- N-Fmoc-L-aspartic Acid 1-Benzyl Ester
- PubChem14955
- Fmoc-asp-obzl, AldrichCPR
- CBZSVHFNEMONDZ-QHCPKHFHSA-N
- FCH3661525
- AM81639
- VA50287
- CS-W0
- 1-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate (ACI)
- (3S)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
- HY-W008360
- 86060-83-5
- SCHEMBL6588912
- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(benzyloxy)-4-oxobutanoic acid
- AC-30253
- MFCD00198201
- AKOS015888153
- CS-W008360
- DTXSID30459300
- (3S)-4-(BENZYLOXY)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-OXOBUTANOIC ACID
- EN300-7388578
- AS-17270
- AC1168
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid alpha-benzyl ester
- AKOS015922801
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- MDL: MFCD00198201
- インチ: 1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1
- InChIKey: CBZSVHFNEMONDZ-QHCPKHFHSA-N
- ほほえんだ: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 445.152537g/mol
- ひょうめんでんか: 0
- XLogP3: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 10
- どういたいしつりょう: 445.152537g/mol
- 単一同位体質量: 445.152537g/mol
- 水素結合トポロジー分子極性表面積: 102Ų
- 重原子数: 33
- 複雑さ: 668
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3100
- ゆうかいてん: 118-122°C
- ふってん: 683.7°C at 760 mmHg
- フラッシュポイント: 367.3±31.5 °C
- 屈折率: 1.62
- PSA: 101.93000
- LogP: 4.50270
- ひせんこうど: -19.4° (c=1, DMF)
Fmoc-Asp-OBzl セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Store at room temperature
Fmoc-Asp-OBzl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045003-1g |
Fmoc-Asp-Obzl |
86060-83-5 | 98% | 1g |
¥43.00 | 2024-07-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032712-5g |
Fmoc-Asp-OBzl |
86060-83-5 | 95% | 5g |
¥1692 | 2024-05-21 | |
eNovation Chemicals LLC | Y0986286-100g |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoic acid |
86060-83-5 | 95% | 100g |
$350 | 2024-08-02 | |
eNovation Chemicals LLC | D504365-10g |
FMoc-Asp-OBzl |
86060-83-5 | 97% | 10g |
$650 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66558-5g |
N-Fmoc-L-aspartic acid 1-benzyl ester, 95% |
86060-83-5 | 95% | 5g |
¥3849.00 | 2023-03-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F88330-5g |
Fmoc-Asp-Obzl |
86060-83-5 | 98% | 5g |
¥125.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F88330-1g |
Fmoc-Asp-Obzl |
86060-83-5 | 98% | 1g |
¥30.0 | 2023-09-07 | |
TRC | F604180-250mg |
Fmoc-asp-obzl |
86060-83-5 | 250mg |
$110.00 | 2023-05-18 | ||
Fluorochem | 045449-1g |
fmoc-asp-obzl |
86060-83-5 | 95% | 1g |
£21.00 | 2022-02-28 | |
Fluorochem | 045449-5g |
fmoc-asp-obzl |
86060-83-5 | 95% | 5g |
£69.00 | 2022-02-28 |
Fmoc-Asp-OBzl 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
Fmoc-Asp-OBzl Raw materials
- L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester
Fmoc-Asp-OBzl Preparation Products
Fmoc-Asp-OBzl 関連文献
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Mary M. Nguyen,Nicole Ong,Laura Suggs Org. Biomol. Chem. 2013 11 1167
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Mary M. Nguyen,Nicole Ong,Laura Suggs Org. Biomol. Chem. 2013 11 1167
Fmoc-Asp-OBzlに関する追加情報
Fmoc-Asp-OBzl: A Comprehensive Overview
The compound with CAS number 86060-83-5, commonly referred to as Fmoc-Asp-OBzl, is a critical reagent in the field of peptide synthesis. This compound is a protected form of aspartic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. Similarly, the benzyl ester (OBzl) group provides excellent protection for the carboxylic acid during the synthesis process.
Recent advancements in peptide chemistry have highlighted the importance of Fmoc-Asp-OBzl in the construction of complex peptide sequences. Researchers have demonstrated that the use of this reagent significantly improves the efficiency and yield of peptide synthesis, particularly in the construction of bioactive peptides and therapeutic agents. For instance, studies published in *Journal of Peptide Science* have shown that Fmoc-Asp-OBzl plays a pivotal role in the synthesis of cyclic peptides, which are known for their potent bioactivity and drug-like properties.
The structural integrity of Fmoc-Asp-OBzl is crucial for its performance in peptide synthesis. The Fmoc group ensures that the amino terminus remains unreactive during coupling reactions, while the OBzl group protects the carboxyl terminus from unwanted side reactions. This dual protection system allows for precise control over the synthesis process, enabling chemists to construct peptides with high fidelity and complexity. Moreover, the ease of removal of both protecting groups under mild acidic conditions makes Fmoc-Asp-OBzl a versatile tool in modern peptide chemistry.
Recent research has also explored the application of Fmoc-Asp-OBzl in the synthesis of bioconjugates and modified peptides. For example, scientists at Stanford University have utilized this reagent to synthesize peptides with post-translational modifications, such as phosphorylation and glycosylation. These modified peptides are valuable tools for studying protein-protein interactions and enzyme kinetics. The ability to incorporate such modifications directly into synthetic peptides has opened new avenues for drug discovery and biotechnological applications.
In addition to its role in peptide synthesis, Fmoc-Asp-OBzl has been employed in the development of novel materials and nanotechnology applications. Researchers at MIT have reported on the use of this compound in the construction of self-assembling peptide nanofibers, which exhibit unique mechanical and electronic properties. These nanofibers have potential applications in tissue engineering, drug delivery systems, and electronic devices.
The demand for high-quality reagents like Fmoc-Asp-O B zl continues to grow as peptide-based therapeutics gain prominence in the pharmaceutical industry. Companies specializing in fine chemicals and reagents are increasingly focusing on optimizing production processes to meet this demand while maintaining high standards of purity and consistency. Innovations in manufacturing techniques, such as continuous-flow chemistry and automated purification systems, are expected to further enhance the availability and affordability of this compound.
In conclusion, Fmoc-O B zl stands as a testament to the ingenuity and precision required in modern chemical synthesis. Its role in advancing peptide research underscores its importance as a cornerstone reagent in contemporary chemistry. As research continues to uncover new applications for this compound, it is likely that Fmoc-O B zl will remain at the forefront of peptide science for years to come.
86060-83-5 (Fmoc-Asp-OBzl) 関連製品
- 86060-84-6((2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid)
- 1155-64-2(H-Lys(Z)-OH)
- 130304-80-2(Fmoc-Asp(OcHex)-OH)
- 119062-05-4((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 1148-11-4(Carbobenzoxyproline)
- 1149-26-4(N-Cbz-L-valine)
- 1152-61-0(Z-Asp-OH)
- 1145-80-8(N-Carboxybenzyl-L-serine)
- 122350-52-1(FMOC-GLU-OBZL)
